4-(1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide
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Overview
Description
4-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both chloro and fluoro substituents on the phenyl ring, along with the methoxy group, contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents under acidic or basic conditions.
Introduction of the Chloro and Fluoro Substituents: Halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor can be employed to introduce the chloro and fluoro groups onto the phenyl ring.
Coupling Reactions: The final step involves coupling the quinazolinone core with the butanamide moiety, which can be facilitated by using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Chemical Reactions Analysis
4-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Similar compounds to 4-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE include other quinazolinone derivatives with different substituents. These compounds can be compared based on their chemical properties, biological activities, and potential applications. Some similar compounds include:
- 4-{1-[(2-BROMO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE
- 4-{1-[(2-CHLORO-4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE
These compounds differ in their halogen substituents, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H25ClFN3O4 |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
4-[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C27H25ClFN3O4/c1-36-24-10-5-2-7-18(24)16-30-25(33)11-6-14-31-26(34)21-8-3-4-9-23(21)32(27(31)35)17-19-12-13-20(29)15-22(19)28/h2-5,7-10,12-13,15H,6,11,14,16-17H2,1H3,(H,30,33) |
InChI Key |
OTQWLQHCHDXMQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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